molecular formula C11H7F2NO2S B1419187 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1153434-00-4

2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1419187
CAS No.: 1153434-00-4
M. Wt: 255.24 g/mol
InChI Key: VJGGFJCKKIOYDW-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. One common method is the reaction of 3,4-difluorophenylacetic acid with thioamide derivatives under specific conditions to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

  • 2-(3,4-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

  • 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-3-carboxylic acid

Uniqueness: 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the difluorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGGFJCKKIOYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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